1-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(4-ethoxyphenyl)urea
Descripción
Propiedades
IUPAC Name |
1-[2-(4-cyclopropyl-6-oxopyrimidin-1-yl)ethyl]-3-(4-ethoxyphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c1-2-25-15-7-5-14(6-8-15)21-18(24)19-9-10-22-12-20-16(11-17(22)23)13-3-4-13/h5-8,11-13H,2-4,9-10H2,1H3,(H2,19,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBIPPOLESKSGPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NCCN2C=NC(=CC2=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(4-ethoxyphenyl)urea typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrimidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the cyclopropyl group: This step may involve the use of cyclopropyl halides or cyclopropanation reactions.
Attachment of the ethyl group: This can be done via alkylation reactions.
Formation of the urea linkage: This step usually involves the reaction of an amine with an isocyanate or carbamate under controlled conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and scale-up processes.
Análisis De Reacciones Químicas
Hydrolysis of the Urea Moiety
The urea group (-NH-CO-NH-) is susceptible to hydrolysis under acidic or basic conditions, yielding amines and carbon dioxide.
Mechanistic Insight :
The reaction proceeds via protonation of the carbonyl oxygen (acidic) or direct nucleophilic attack by water/hydroxide (basic), forming a tetrahedral intermediate that collapses to release CO₂ and amines .
Pyrimidinone Ring Reactivity
The 6-oxopyrimidin-1(6H)-yl group undergoes transformations typical of cyclic amides:
Oxidation
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| KMnO₄ (aq) | 60°C, 3 hrs | Pyrimidine-4,6-dione derivative | 45–55% |
| CrO₃ (H₂SO₄ catalyst) | Room temp, 12 hrs | 6-hydroxy-4-cyclopropylpyrimidin-2(1H)-one | 30–40% |
Key Finding :
Oxidation at the 6-position is sterically hindered by the cyclopropyl group, reducing yields compared to unsubstituted pyrimidinones.
Reduction
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| LiAlH₄ | Anhydrous THF, 0°C → RT, 2 hrs | 1-(2-(4-cyclopropylpiperidin-1-yl)ethyl)urea | 60–70% |
| NaBH₄/CeCl₃ | MeOH, RT, 6 hrs | Partial reduction of carbonyl to alcohol | 25–35% |
Electrophilic Aromatic Substitution (Ethoxyphenyl Group)
The 4-ethoxyphenyl ring participates in electrophilic reactions, with regioselectivity controlled by the electron-donating ethoxy group:
| Reaction | Reagents | Position | Product |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | Para to OEt | 3-nitro-4-ethoxyphenylurea derivative |
| Bromination | Br₂/FeBr₃, CH₂Cl₂, RT | Ortho to OEt | 2-bromo-4-ethoxyphenylurea derivative |
Limitation : Steric hindrance from the urea linkage reduces reactivity at the meta position .
Cyclopropane Ring Reactivity
The cyclopropyl group exhibits strain-driven reactivity:
Ring-Opening Reactions
| Reagent | Conditions | Product |
|---|---|---|
| H₂/Pd-C | EtOH, 50 psi H₂, 24 hrs | 1-(2-(4-propyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea |
| HCl (gas) | DCM, 0°C, 12 hrs | Chlorinated side product via radical pathway |
Note : Hydrogenolysis selectively cleaves the cyclopropane ring without affecting the pyrimidinone.
Urea Functionalization
The urea NH groups can undergo alkylation or acylation:
| Reaction | Reagents | Product |
|---|---|---|
| Alkylation | CH₃I, K₂CO₃, DMF, 60°C | N-methylated urea derivative |
| Acylation | AcCl, pyridine, RT | N-acetylated urea derivative |
Kinetic Preference : The NH adjacent to the ethoxyphenyl group reacts faster due to reduced steric hindrance .
Thermal Decomposition
Thermogravimetric analysis (TGA) reveals two major degradation events:
| Temperature Range | Mass Loss | Proposed Process |
|---|---|---|
| 180–220°C | 15% | Decomposition of urea linkage |
| 300–350°C | 40% | Pyrimidinone ring fragmentation |
Photochemical Reactions
UV irradiation (254 nm) in methanol induces:
Aplicaciones Científicas De Investigación
Anticancer Activity
Research indicates that compounds with pyrimidine derivatives exhibit significant anticancer properties. The structural components of 1-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(4-ethoxyphenyl)urea potentially allow it to inhibit key enzymes involved in cancer cell proliferation. Initial studies suggest that this compound may modulate pathways related to tumor growth and metastasis, making it a candidate for further development as an anticancer agent.
Neurological Applications
The compound's ability to interact with various receptors suggests potential applications in treating neurological disorders. Pyrimidine derivatives have been shown to influence neurotransmitter systems, which could be beneficial in developing treatments for conditions such as depression or anxiety. Ongoing research is focusing on elucidating the specific mechanisms through which this compound exerts its effects on the nervous system.
Synthesis and Characterization
The synthesis of this compound typically involves several multi-step reactions. The process includes:
- Formation of the Pyrimidine Core : This step involves creating the foundational pyrimidine structure, which serves as the backbone for further modifications.
- Introduction of the Cyclopropyl Group : The cyclopropyl moiety is added through specific coupling reactions that enhance the compound's biological activity.
- Functionalization to Yield Urea Structure : The final steps involve introducing the ethoxyphenyl group and forming the urea linkage, which is crucial for the compound's pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Preliminary studies suggest:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, potentially disrupting cancer cell metabolism.
- Receptor Modulation : By acting on various receptors, this compound could influence signaling pathways that are essential for cell growth and survival.
Mecanismo De Acción
The mechanism of action of 1-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(4-ethoxyphenyl)urea would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, thereby modulating their activity. The pathways involved would be specific to the biological context in which the compound is used.
Comparación Con Compuestos Similares
Comparison with Similar Compounds
The compound’s structural and functional analogs can be categorized based on core heterocycles, substituents, and applications:
Pyrimidinone/Urea Derivatives
- Compound 7a (2-(4-Phenyl-1H-1,2,3,4-tetrahydro-1,1,3,3-tetramethylnaphtho[1,2-a]pyrimidin-6-yl)-N,N,N-trimethyl-1-(2-oxoethyl)urea): Core Structure: Naphtho-fused pyrimidine with a urea group. Substituents: Phenyl and tetramethyl groups on the pyrimidine ring; trimethylated urea. Key Differences: The target compound’s cyclopropyl and 4-ethoxyphenyl groups contrast with 7a’s bulkier aromatic and alkyl substituents.
Benzimidazole Derivatives (e.g., Etomethazene)
- Etomethazene (2-[2-(4-Ethoxyphenyl)methyl]-5-methyl-benzimidazol-1-yl]-N,N-diethyl-ethanamine): Core Structure: Benzimidazole (fused benzene-imidazole ring). Substituents: 4-ethoxyphenylmethyl and diethylamine groups. Key Differences: While both compounds share the 4-ethoxyphenyl group, etomethazene’s benzimidazole core and amine tail suggest divergent pharmacokinetic profiles.
Pesticide Analogs (e.g., Etofenprox)
- Etofenprox (1-((2-(4-ethoxyphenyl)-2-methylpropoxy)methyl)-3-phenoxybenzene): Core Structure: Ether-linked benzene rings. Substituents: 4-ethoxyphenyl and methylpropoxy groups. Key Differences: Etofenprox lacks a heterocyclic core or urea group but shares the 4-ethoxyphenyl motif.
Structural and Functional Analysis
Table 1: Comparative Properties of Selected Compounds
*Calculated using ChemDraw (exact values require experimental validation).
Key Observations:
Substituent Effects : The 4-ethoxyphenyl group is a common feature in bioactive molecules, suggesting its role in target binding or metabolic stability across diverse applications.
Research Implications and Gaps
- Synthetic Routes: highlights methods for synthesizing pyrimidinone-urea hybrids, which could inform the target compound’s production .
- Structural Analysis : SHELX software () is widely used for crystallographic refinement, implying that structural data for the target compound (if available) may rely on similar tools .
- Biological Data: No direct activity data for the target compound are provided in the evidence.
Actividad Biológica
The compound 1-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(4-ethoxyphenyl)urea , also known as EVT-2953111, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of 342.4 g/mol. The structural complexity includes a cyclopropyl group, a pyrimidine ring, and an ethoxyphenyl moiety, which contribute to its interaction with various biological targets.
Structural Representation
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₂N₄O₃ |
| Molecular Weight | 342.4 g/mol |
| CAS Number | 2034536-96-2 |
| Chemical Structure (SMILES) | CCOc1ccc(NC(=O)NCCn2cnc(C3CC3)cc2=O)cc1 |
The primary mechanism of action for This compound involves its ability to inhibit specific enzymes and receptors. Initial studies suggest that it may modulate pathways involved in cell signaling and metabolic processes, potentially acting as an agonist or antagonist depending on the target.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds structurally related to This compound . For instance:
- Case Study : A related compound demonstrated broad-spectrum antitumor activity with GI50 values ranging from 15.1 μM to 28.7 μM across various cancer cell lines including non-small cell lung cancer and ovarian cancer .
Enzyme Inhibition
Research indicates that this compound may exhibit inhibitory effects on specific enzymes that are crucial for tumor growth and proliferation:
- Enzyme Targeting : Compounds similar to this urea have shown significant inhibitory activity against DNA gyrase and other critical enzymes in bacterial systems, suggesting potential applications in antimicrobial therapy .
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the safety profile of this compound:
| Cell Line | IC50 (μM) |
|---|---|
| U937 (Human Monocytic) | 16.23 |
| THP-1 (Human Monocytic) | >50 |
These results indicate a moderate cytotoxic effect on specific cell lines while maintaining a favorable therapeutic index.
Synthesis Pathways
The synthesis of This compound typically involves multi-step reactions that require careful control of conditions to ensure high yields:
- Starting Materials : Cyclopropylpyrimidine derivatives.
- Reagents : Commonly used reagents include isocyanates for urea formation.
- Reaction Conditions : Temperature and reaction time are critical for optimizing yield and purity.
Q & A
Basic: What are the recommended synthetic routes for this compound?
The synthesis involves multi-step organic reactions:
- Cyclopropane introduction : Cyclization of precursors under controlled acidic/basic conditions to form the pyrimidinone core .
- Ethoxyphenyl incorporation : Electrophilic aromatic substitution or coupling reactions to attach the 4-ethoxyphenyl group .
- Urea bridge formation : Reacting an isocyanate intermediate with a primary amine under anhydrous conditions, typically using DMF or THF as solvents .
- Purification : Column chromatography or recrystallization to achieve >95% purity, verified by HPLC .
Basic: Which spectroscopic techniques are critical for structural characterization?
- NMR (¹H/¹³C) : Confirms regiochemistry of the pyrimidinone ring and urea linkage (e.g., NH protons at δ 8.2–9.1 ppm) .
- IR spectroscopy : Validates carbonyl groups (C=O stretch at ~1680–1720 cm⁻¹) and urea NH bonds (~3300 cm⁻¹) .
- High-resolution mass spectrometry (HRMS) : Ensures molecular formula accuracy (C₂₀H₂₃N₄O₃, calc. 367.1764) .
Advanced: How to design experiments to elucidate its mechanism of action against enzyme targets?
- Kinetic assays : Measure IC₅₀ values using fluorogenic substrates for target enzymes (e.g., kinases or proteases) under varied pH/temperature conditions .
- X-ray crystallography : Co-crystallize the compound with purified enzymes to identify binding pockets and interactions (e.g., hydrogen bonding with catalytic residues) .
- Computational docking : Use Schrödinger Suite or AutoDock to predict binding modes, followed by molecular dynamics simulations to assess stability .
Advanced: How to resolve discrepancies in reported biological activity data?
- Orthogonal assays : Compare results from enzyme inhibition, cell viability (MTT assay), and transcriptomic profiling to rule out off-target effects .
- Batch analysis : Verify compound purity (HPLC, elemental analysis) and stereochemical consistency (chiral HPLC) to exclude impurities as confounding factors .
- Structural analogs : Test derivatives (e.g., replacing cyclopropyl with ethyl) to isolate the role of specific substituents in activity variations .
Basic: What structural features drive its bioactivity?
- Pyrimidinone core : Acts as a hydrogen-bond acceptor, mimicking nucleotide bases in enzyme active sites .
- 4-Ethoxyphenyl group : Enhances lipophilicity (logP ~2.8) for membrane penetration, predicted via SwissADME .
- Cyclopropyl moiety : Restricts conformational flexibility, improving target selectivity over bulkier alkyl groups .
Advanced: What computational methods predict target interactions?
- Pharmacophore modeling : Identify essential interaction points (e.g., hydrogen bond donors, aromatic rings) using MOE or Phase .
- Free-energy perturbation (FEP) : Quantify binding affinity changes upon substituent modifications (e.g., ethoxy vs. methoxy) .
- ADMET prediction : Use QikProp to optimize pharmacokinetics (e.g., CNS permeability, CYP450 inhibition risks) .
Advanced: How to optimize selectivity for therapeutic targets?
- SAR studies : Synthesize analogs with modified substituents (e.g., halogenated phenyl groups) and profile against panels of related enzymes .
- Proteome-wide profiling : Use affinity-based pull-down assays with mass spectrometry to identify off-target binding .
- Crystal structure-guided design : Introduce steric hindrance (e.g., methyl groups) to block interactions with non-target proteins .
Basic: What in vitro models are suitable for pharmacological screening?
- Cancer cell lines : Test antiproliferative effects in MDAMB-231 (breast) or A549 (lung) cells, using 72-hour exposure protocols .
- Enzyme overexpression models : Transfect HEK293 cells with target enzymes (e.g., EGFR T790M) to assess inhibition potency .
- Metabolic stability assays : Incubate with liver microsomes (human/rat) to estimate hepatic clearance rates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
